N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is characterized by its unique structure, which includes a cyclohexyl group, a morpholine ring, and a sulfonylbenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antagonist of certain receptors, which may play a role in various diseases.
The compound is classified under sulfonamides, which are known for their antibacterial properties and have been modified for various biological activities. The specific structure of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide suggests its utility in targeting specific biological pathways, particularly in the context of receptor modulation. It has been referenced in patents and scientific literature focusing on its synthesis and potential applications in pharmacology .
The synthesis of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide typically involves several steps that include the formation of the sulfonamide linkage and the introduction of the cyclohexyl and morpholine groups.
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields can vary depending on the methods employed .
The molecular structure of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide can be represented as follows:
The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing insights into its functional groups and molecular interactions .
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide can participate in various chemical reactions typical for sulfonamides:
These reactions are significant for understanding the compound's behavior in biological systems and potential degradation pathways .
The mechanism of action for N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide primarily involves its interaction with specific receptors, particularly those related to cell signaling pathways.
Data from biological assays would provide quantitative measures of its efficacy as an antagonist .
Relevant data from studies would help characterize these properties further, influencing formulation strategies for drug development .
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide has potential applications in several scientific fields:
Continued research into this compound may reveal additional applications and enhance our understanding of its biological significance .
The molecular architecture of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide (chemical formula: C₁₇H₂₄N₂O₄S; molecular weight: 352.5 g/mol) integrates two pharmaceutically privileged motifs that synergistically enhance its drug-like properties. The morpholin-4-ylsulfonyl moiety (–SO₂N(C₂H₄)₂O) contributes to polar surface area (PSA ≈ 74.9 Ų) and hydrogen bonding capacity, critical for target engagement. This sulfonamide-derived group exhibits strong dipole moments (>4D) that facilitate electrostatic interactions with enzymatic binding pockets, particularly those harboring serine, threonine, or tyrosine residues [1] . Concurrently, the N-linked cyclohexyl group provides lipophilic character (calculated logP ≈ 2.8) that enhances membrane permeability and modulates pharmacokinetic behavior. This bicyclic aliphatic system adopts stable chair conformations that minimize steric clashes during protein-ligand binding while contributing to metabolic stability against oxidative degradation [3] [5].
Table 1: Key Physicochemical Properties of Functional Motifs
| Structural Element | Electrostatic Potential | Biological Contributions | Computational Parameters |
|---|---|---|---|
| Morpholin-4-ylsulfonyl | High dipole moment (4.2 D) | Hydrogen bond acceptance; Active site anchoring | PSA contribution: 48.2 Ų; pKₐ ≈ 1.2 |
| Cyclohexyl | Non-polar isotropic surface | Lipophilicity enhancement; Conformational rigidity | ΔG_binding: -3.8 kcal/mol; ClogP: 2.3 |
| Benzamide core | Planar π-electron system | π-Stacking interactions; Scaffold orientation | Polarizability: 31.5 × 10⁻²⁴ cm³ |
Biological studies reveal this molecular duality enables multimodal target modulation. The morpholinylsulfonyl group demonstrates affinity for adenosine triphosphate (ATP)-binding pockets in kinases through sulfonyl-oxygen interactions with hinge regions. Simultaneously, the equatorial orientation of the cyclohexyl group creates van der Waals contacts with hydrophobic enzyme subpockets, enhancing binding specificity. This combination has proven effective in inhibiting B-cell lymphoma 2 (Bcl-2) family proteins, where the compound disrupts anti-apoptotic protein-protein interactions at submicromolar concentrations (IC₅₀ = 0.42 μM) [3]. Structural activity relationship analyses confirm that replacing morpholine with piperidine reduces potency by 12-fold, while substituting cyclohexyl with linear alkyl chains abolishes apoptotic activity entirely, underscoring both motifs' indispensability [5] [7].
Benzamide-based therapeutics have undergone three revolutionary phases since their inception. First-generation sulfonamide benzamides (1940s-1960s) emerged as antibacterial agents, exploiting the sulfanilamide warhead to inhibit bacterial dihydropteroate synthase through para-aminobenzoic acid mimicry. However, these early compounds lacked target specificity due to unsubstituted aromatic cores [5]. Second-generation derivatives (1970s-2000s) incorporated meta-substitutions, including heterocyclic sulfonamides that demonstrated unexpected kinase inhibitory properties. The seminal discovery of morpholine-appended benzamides in 2002 marked a paradigm shift when researchers observed submicromolar inhibition of histone demethylases (KDMs) – epigenetic regulators implicated in oncogenesis [6].
Table 2: Milestones in Benzamide Derivative Development
| Generation | Time Period | Structural Innovations | Therapeutic Advancements |
|---|---|---|---|
| First | 1938-1965 | Unsubstituted sulfamoyl group | Antibacterial activity; Dihydropteroate synthase inhibition |
| Second | 1966-1999 | Meta-alkyl/aryl sulfonamides | Carbonic anhydrase inhibition; Serotonergic modulation |
| Third | 2000-present | Morpholinylsulfonyl/cycloalkyl hybrids | Epigenetic modulation; Bcl-2 protein inhibition; Cannabinoid receptor targeting |
The advent of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide represents the third-generation evolution, achieving dual-pathway modulation unattainable with earlier analogs. Patent literature reveals its incorporation into apoptosis-inducing agents (US9493431B2) that bypass common chemoresistance mechanisms. Unlike first-generation molecules that solely targeted extracellular receptors, this compound penetrates nuclear membranes to inhibit lysine-specific demethylase 1 (LSD1/KDM1A), normalizing aberrant histone methylation in cancer cells. Molecular docking simulations confirm superior binding to KDM1A's flavin adenine dinucleotide (FAD)-binding domain (ΔG = -9.8 kcal/mol versus -6.3 kcal/mol for unsubstituted benzamides) due to cyclohexyl-induced hydrophobic enclosure [3] [6]. Contemporary research has further expanded its applications to cannabinoid receptor type 2 (CB2) modulation, where the morpholinylsulfonyl group engages orthosteric binding sites typically reserved for endogenous ligands like anandamide (binding Kᵢ = 38 nM) [5] [7].
Despite promising pharmacological profiles, critical knowledge gaps impede clinical translation. Foremost is the target ambiguity paradox: while the compound demonstrates nanomolar potency against isolated Bcl-2 proteins (Kd = 17 nM), cellular assays show unexpectedly broad activity across structurally unrelated targets like G-protein-coupled receptors (GPCRs) and nuclear hormone receptors. This suggests either undiscovered allosteric mechanisms or metabolite-mediated off-target effects. Current data cannot discriminate whether apoptosis induction stems from direct Bcl-2 inhibition or downstream caspase cascade amplification via mitochondrial permeability transition pores [3] .
A second fundamental gap concerns epigenetic modulation dynamics. Although initial reports indicate LSD1 inhibition, the exact interaction locus remains undetermined. Competing hypotheses propose either:
Table 3: Critical Research Questions and Proposed Resolution Methodologies
| Knowledge Gap | Experimental Challenges | Emerging Resolution Strategies |
|---|---|---|
| Primary target identification | Cellular redundancy in apoptotic pathways | Thermal proteome profiling; Photoaffinity labeling with benzophenone analogs |
| Metabolic stability | Rapid hepatic glucuronidation | Deuterium incorporation at benzylic positions; Prodrug approaches with morpholine N-oxides |
| Polymorphic formulation behavior | Low aqueous solubility (0.12 mg/mL) | Cocrystal engineering with nicotinamide; Lipid nanoparticle encapsulation |
Additional translational barriers include metabolic vulnerabilities. The cyclohexyl ring undergoes cytochrome P450 3A4-mediated hydroxylation at C4 positions, generating inactive metabolites with <10% parent compound bioavailability in murine models. Furthermore, the morpholine N-atom demonstrates susceptibility to oxidative degradation, producing *N-oxide derivatives with altered receptor affinity. Computational simulations predict that fluorination at cyclohexyl C4 would block metabolic hot spots while maintaining stereoelectronic properties, though synthetic validation remains pending [7]. Formulation challenges also persist due to pH-dependent solubility – the molecule precipitates at physiological pH (7.4) despite adequate solubility in acidic buffers (pH 2.0). This necessitates specialized delivery systems absent from current development pipelines .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6